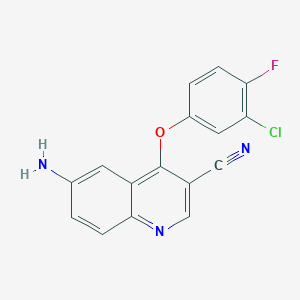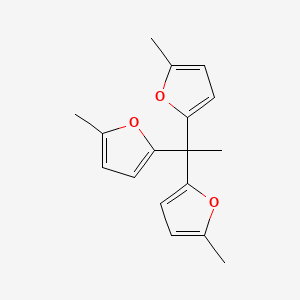
Furan, 2,2',2''-ethylidynetris[5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) is an organic compound with the molecular formula C17H18O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of 2-methylfuran with ethane-1,1,1-triyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols .
Scientific Research Applications
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-(1,1,1-Ethanetriyl)tris[2,6-bis(methoxymethyl)phenol]
- 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
- 2,2’,2’'-(Ethane-1,1,1-triyl)tripyridine
Uniqueness
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its furan rings provide aromatic stability, while the ethane-1,1,1-triyl core offers a rigid framework that can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
59212-79-2 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-[1,1-bis(5-methylfuran-2-yl)ethyl]-5-methylfuran |
InChI |
InChI=1S/C17H18O3/c1-11-5-8-14(18-11)17(4,15-9-6-12(2)19-15)16-10-7-13(3)20-16/h5-10H,1-4H3 |
InChI Key |
NVXXPCISMSPDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C2=CC=C(O2)C)C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
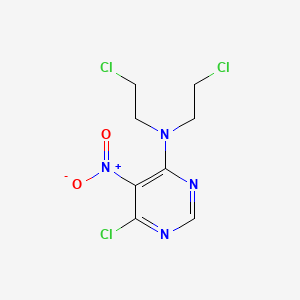
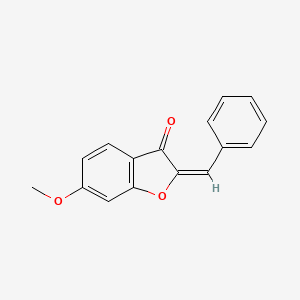
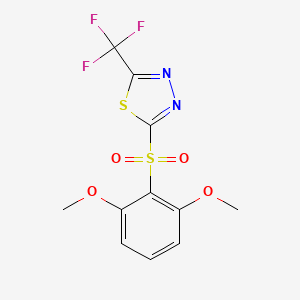
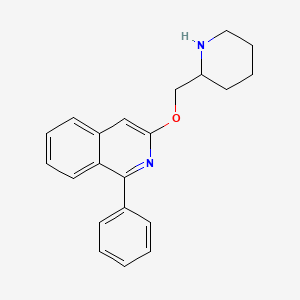
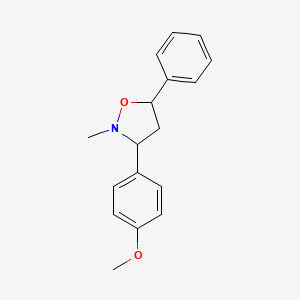
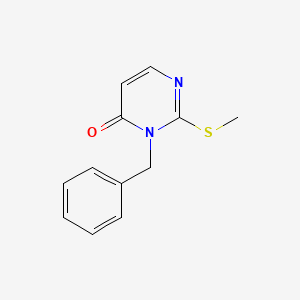
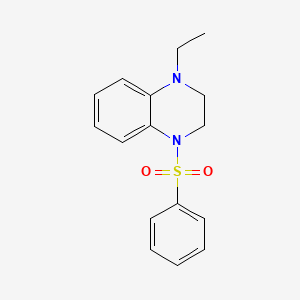

![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B15213707.png)

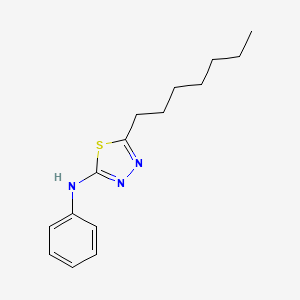
![(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol](/img/structure/B15213728.png)
